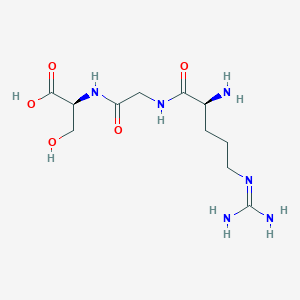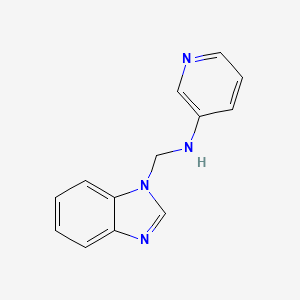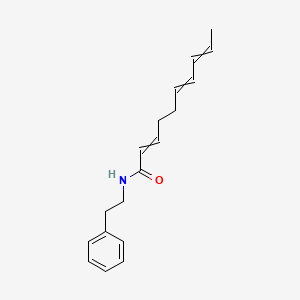
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- is a chemical compound known for its unique structure and reactivity It belongs to the class of benziodazoles, which are heterocyclic compounds containing both nitrogen and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- typically involves the reaction of 1,2-dihydro-3H-1,2-benziodazol-3-one with azide reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require the use of a catalyst to facilitate the azidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the azido group to an amine or other functional groups.
Substitution: The azido group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benziodazole derivatives.
Applications De Recherche Scientifique
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- involves its interaction with molecular targets and pathways within biological systems. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is harnessed in various applications, including bioconjugation and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro-2-[(4-methylphenyl)sulfonyl]
- 2-Acetyl-1-azido-1,2-dihydro-3H-1l3-benzo[d][1,2]iodazol-3-one
Uniqueness
Compared to similar compounds, 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- is unique due to its specific azido functional group, which imparts distinct reactivity and potential applications. Its ability to undergo click chemistry reactions makes it particularly valuable in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
193882-93-8 |
|---|---|
Formule moléculaire |
C7H5IN4O |
Poids moléculaire |
288.05 g/mol |
Nom IUPAC |
1-azido-2H-1λ3,2-benziodazol-3-one |
InChI |
InChI=1S/C7H5IN4O/c9-12-11-8-6-4-2-1-3-5(6)7(13)10-8/h1-4H,(H,10,13) |
Clé InChI |
GFXZPTFBLNRCOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NI2N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)






![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)


![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)

